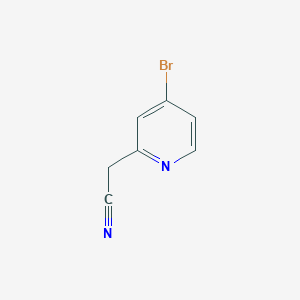

2-(4-Bromopyridin-2-YL)acetonitrile

Übersicht

Beschreibung

2-(4-Bromopyridin-2-YL)acetonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the 4-position and a nitrile group is attached to the acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyridin-2-YL)acetonitrile typically involves the bromination of pyridine derivatives followed by the introduction of the nitrile group. One common method includes:

Bromination of Pyridine: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromopyridine.

Formation of Acetonitrile Derivative: The 4-bromopyridine is then reacted with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large reactors for the bromination step to ensure uniformity and efficiency.

Continuous Flow Systems: Implementing continuous flow systems for the subsequent reactions to enhance yield and reduce reaction times.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromopyridin-2-YL)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-(4-aminopyridin-2-YL)acetonitrile, 2-(4-thiopyridin-2-YL)acetonitrile, etc.

Reduction Products: 2-(4-Bromopyridin-2-YL)ethylamine.

Oxidation Products: Various oxidized derivatives depending on the extent and conditions of the oxidation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-(4-Bromopyridin-2-YL)acetonitrile typically involves palladium-catalyzed reactions such as the Sonogashira coupling method. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR)

- Infrared (IR) Spectroscopy

- Mass Spectrometry

These methods confirm the compound's structure and purity, which are crucial for its application in biological testing.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its biological activity.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes linked to cancer pathways. For example, studies have indicated that it can inhibit specific protein targets involved in tumor growth, making it a candidate for anticancer drug development .

- Cytotoxic Effects : In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. The presence of the bromine atom and the nitrile group enhances its interaction with cellular targets, leading to significant inhibition of cell proliferation .

Organic Synthesis

As a versatile building block, this compound is used in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or different chemical properties .

Agrochemicals

The compound is also utilized in the production of agrochemicals, where it contributes to the development of pesticides and herbicides. Its effectiveness in these applications stems from its ability to interact with biological systems at the molecular level.

Inhibition of Cancer Cell Growth

A pivotal study evaluated various derivatives of brominated pyridine compounds for their ability to inhibit cancer cell growth. Results indicated that this compound was among the most potent inhibitors against specific cancer types, suggesting its potential as a lead compound in anticancer drug discovery .

Binding Affinity Studies

Research employing techniques such as surface plasmon resonance and fluorescence spectroscopy assessed binding interactions between this compound and target proteins. Findings revealed that structural modifications could enhance or diminish binding efficacy, providing insights into optimizing drug design .

Wirkmechanismus

The mechanism of action of 2-(4-Bromopyridin-2-YL)acetonitrile depends on its application:

Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.

Chemical Reactivity: The bromine and nitrile groups confer reactivity, allowing it to participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Bromopyridin-4-YL)acetonitrile

- 2-(3-Bromopyridin-4-YL)acetonitrile

- 4-Bromo-2-pyridinylacetonitrile

Uniqueness

2-(4-Bromopyridin-2-YL)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological or material properties, making it valuable for specific applications.

Biologische Aktivität

2-(4-Bromopyridin-2-YL)acetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN. The structure features a brominated pyridine ring attached to an acetonitrile group, which is critical for its biological interactions. The presence of the bromine atom enhances lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain brominated pyridine derivatives have shown effectiveness against various Gram-positive bacteria, suggesting a potential application in developing new antibiotics .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Similar Brominated Compounds | Strong | Bacillus subtilis |

Anticancer Potential

Research has also highlighted the compound's potential in cancer therapy. It has been observed that similar pyridine derivatives can inhibit key proteins involved in cancer cell proliferation. For example, compounds targeting Bcl-2 proteins have been shown to induce apoptosis in cancer cells, suggesting that this compound may share similar mechanisms .

Case Study: Apoptosis Induction

In vitro studies demonstrated that derivatives of brominated pyridines can activate apoptotic pathways in human leukemia cells, leading to increased cell death. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases, which are critical for apoptosis .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties for compounds containing the bromopyridine moiety. In particular, studies have indicated that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

| Cell Type | Concentration | Viability (%) |

|---|---|---|

| HT-22 Cells (Neuronal) | 10 µM | 85 |

| BV-2 Cells (Microglial) | 1 µM | 90 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit critical enzymes involved in metabolic pathways or signaling cascades.

- Receptor Modulation : The compound could interact with specific receptors, altering cellular responses.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it may protect cells from oxidative damage.

Selectivity and Potency

In a comparative study assessing selectivity indices for various inhibitors targeting Plasmodium vivax N-myristoyltransferase (NMT), compounds with similar structures to this compound demonstrated promising selectivity and potency against this target, indicating potential for antimalarial applications .

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines revealed that while some derivatives exhibited significant cytotoxic effects at higher concentrations, others maintained cell viability at lower doses. This suggests a therapeutic window where the compound could be effective without being overly toxic .

Eigenschaften

IUPAC Name |

2-(4-bromopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNQSWJQOUINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634145 | |

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312325-73-8 | |

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.